molecular formula C25H30N6O4 B2376821 N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide CAS No. 1021257-97-5

N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide

Cat. No.: B2376821
CAS No.: 1021257-97-5
M. Wt: 478.553
InChI Key: AOIDIVRPANUKGJ-UHFFFAOYSA-N
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Description

N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A), a key enzyme highly expressed in the medium spiny neurons of the striatum and integral to dopamine and glutamate signaling pathways. By targeting PDE10A , this compound elevates intracellular levels of cyclic nucleotides cAMP and cGMP, thereby modulating neuronal excitability and signal transduction. Its primary research value lies in probing the neurobiology of basal ganglia disorders, serving as a critical tool compound in preclinical investigations for psychiatric and neurological conditions such as schizophrenia, Huntington's disease, and Parkinson's disease. The unique molecular scaffold, incorporating a pyrazolopyridine core, contributes to its high selectivity and potency. This product is offered to the scientific community to facilitate advanced in vitro and in vivo studies aimed at understanding PDE10A's role in cognition, motivation, and motor control, and for evaluating the therapeutic potential of PDE10A inhibition. Strictly for Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-methyl-2-[4-[3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O4/c1-26-22(32)17-28-9-11-30(12-10-28)24(33)20-15-29(14-19-8-5-13-35-19)16-21-23(20)27-31(25(21)34)18-6-3-2-4-7-18/h2-4,6-7,15-16,19H,5,8-14,17H2,1H3,(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIDIVRPANUKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrazolo[4,3-c]pyridine core : Known for its diverse biological activities.
  • Piperazine moiety : Often associated with psychoactive effects and used in various pharmaceuticals.
  • Tetrahydrofuran ring : Contributes to the compound's solubility and stability.

The molecular formula is C24H30N4O3C_{24}H_{30}N_4O_3, indicating a significant presence of nitrogen and oxygen, which are crucial for its biological interactions.

Antiviral Activity

Recent studies have indicated that compounds similar to N-methyl-2-(4-(3-oxo...) exhibit antiviral properties, particularly against coronaviruses. For instance, modifications to the pyrazolo[1,5-a]pyrimidine scaffold have shown enhanced potency against CSNK2A2, an important kinase involved in viral replication. The introduction of specific substituents can significantly affect the compound's efficacy and selectivity against viral targets .

Anticancer Properties

The pyrazolo[4,3-c]pyridine derivatives have been investigated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives with similar structures can effectively target cancer cell lines .

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological properties. Compounds containing piperazine have been reported to exhibit anxiolytic and antidepressant effects. The interaction of the piperazine ring with serotonin receptors may play a role in modulating mood and anxiety .

Case Studies

  • Antiviral Efficacy :
    • A study demonstrated that a related compound significantly inhibited the replication of murine hepatitis virus (MHV), suggesting potential applicability in treating viral infections .
  • Anticancer Activity :
    • In a comparative analysis of various pyrazolo derivatives, one analog showed a 70% reduction in tumor growth in xenograft models when administered at specific dosages .
  • Neuropharmacological Assessment :
    • A double-blind clinical trial evaluated the anxiolytic effects of a piperazine-containing derivative in patients with generalized anxiety disorder, showing promising results with minimal side effects .

The biological activity of N-methyl-2-(4-(3-oxo...) is primarily attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The compound's structure allows it to fit into the ATP-binding pocket of kinases like CSNK2A2, disrupting their activity and thus affecting downstream signaling pathways involved in viral replication and cancer cell growth.
  • Receptor Modulation : The piperazine moiety likely interacts with neurotransmitter receptors, influencing neurotransmission and potentially altering mood-related behaviors.

Q & A

Q. Experimental Design :

  • DoE (Design of Experiments) : Vary temperature (50–100°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry (1.1–1.5 eq. reagents).
  • Analytical Monitoring : Use LC-MS to track intermediate formation and UPLC for purity assessment.
    Data Contradiction Example : notes that excess THF-methylating agent (>1.2 eq.) increases alkylation byproducts. Resolve by stepwise addition and real-time monitoring .

Advanced: How to address conflicting data in biological activity studies (e.g., kinase inhibition vs. cytotoxicity)?

Q. Methodology :

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., ADP-Glo™ kinase assay) with cell viability (MTT assay) to distinguish target-specific vs. off-target effects.
  • SAR Analysis : Reference ’s structural analogs (Table 1 below) to identify critical substituents. For example, replacing the THF group with a methylpiperazine reduces cytotoxicity but lowers kinase affinity .

Q. Table 1: Structural Analogs and Activity Trends

Compound ModificationKinase IC₅₀ (nM)Cytotoxicity (CC₅₀, μM)
THF-methyl substituent12 ± 250 ± 5
Methylpiperazine substituent85 ± 10>100
Pyridine core without carbonyl>1000>100

Methodological: What techniques are recommended for determining binding affinity and mechanism of action?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • Molecular Dynamics Simulations : Use Schrödinger Suite or GROMACS to predict binding poses and stability.
    Example : highlights SPR as critical for identifying nanomolar affinity to PDE5A .

Advanced: What challenges arise in conformational analysis, and how to mitigate them?

Q. Challenges :

  • Dynamic THF ring puckering : Creates multiple conformers complicating NMR interpretation.
  • Crystal polymorphism : X-ray diffraction may yield varied unit cell parameters.
    Solutions :
  • Low-Temperature NMR : Suppress THF ring flipping at –40°C.
  • Co-crystallization : Use PEG-based matrices to stabilize preferred conformations (see ’s X-ray protocol) .

Methodological: How to design structure-activity relationship (SAR) studies for this compound?

Q. Steps :

Core Modifications : Synthesize derivatives with altered pyrazolo-pyridine substituents (e.g., electron-withdrawing groups at C-2).

Functional Group Swapping : Replace THF with tetrahydrothiophene or cyclopentyl groups.

In Silico Screening : Perform docking (AutoDock Vina) to prioritize high-affinity analogs.
Case Study : ’s SAR table identifies the THF-methyl group as critical for solubility and target engagement .

Advanced: What in silico strategies predict off-target interactions or metabolic stability?

  • Pharmacophore Modeling : Use PharmaGist to map essential interaction features.
  • CYP450 Metabolism Prediction : Employ SwissADME to identify vulnerable oxidation sites (e.g., THF ring).
  • Off-Target Profiling : Screen against PubChem’s BioAssay database using similarity ensembles.
    Example : ’s interaction studies recommend prioritizing CYP3A4 and P-glycoprotein assays .

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